ベンゾマルビン B

概要

説明

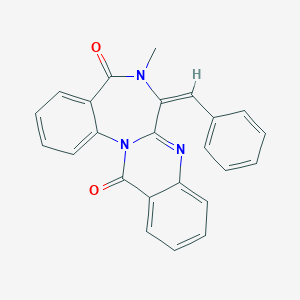

Benzomalvin B is a naturally occurring chemical compound that belongs to the benzoxazinoid family . It is found in plants such as barley, wheat, and maize, where it plays a significant role in the defense mechanism against pathogens, pests, and abiotic stresses. The structure of Benzomalvin B contains a benzoxazinone ring, which is a significant structural feature of benzoxazinoids .

Molecular Structure Analysis

The molecular formula of Benzomalvin B is C24H17N3O2 . The Benzomalvin B molecule contains a total of 50 bond(s). There are 33 non-H bond(s), 22 multiple bond(s), 1 rotatable bond(s), 4 double bond(s), 18 aromatic bond(s), 4 six-membered ring(s), 1 seven-membered ring(s), 1 ten-membered ring(s), 2 eleven-membered ring(s), 2 tertiary amide(s) (aromatic) and 1 amidine derivative(s) .Chemical Reactions Analysis

The stability of the double bond of E-benzomalvin B under different light conditions was investigated, and it was transformed to Z-benzomalvin B with UV 365 nm irradiation . The incorrect 1H NMR data of Z-benzomalvin B in the literature was reassigned for the first time .Physical And Chemical Properties Analysis

Benzomalvin B is a crystalline yellow powder that is insoluble in water but soluble in polar organic solvents such as methanol, ethanol, or acetone. It has a UV absorption maximum at 343 nm and a molar extinction coefficient of 6520.科学的研究の応用

神経キニン-1 (NK1) 受容体拮抗作用

抗腫瘍活性

抗酸化特性

海洋由来の医薬品

二重結合異性化

- E-ベンゾマルビン Bは、UV 365 nmの照射によってZ-ベンゾマルビン Bに変換できることが判明しました。 この可逆的な異性化は、創薬および薬物送達に影響を与える可能性があります .

構造解明とNMR再帰属

要約すると、This compoundは、疼痛管理、がん治療、および抗酸化剤の用途において有望です。その海洋起源と独自の特性により、さらなる研究開発のための魅力的な対象となっています。 🌊🔬 .

作用機序

Target of Action

Benzomalvin B, a metabolite from the fungus Penicillium, primarily targets the neurokinin NK1 receptor . This receptor plays a crucial role in the transmission of pain signals in the central nervous system. Benzomalvin B acts as an inhibitor of substance P, a neuropeptide that binds to the NK1 receptor .

Mode of Action

It is known to inhibit the binding of substance p to the nk1 receptor . Substance P is involved in pain transmission, and by inhibiting its action, Benzomalvin B may help to reduce pain signals.

Biochemical Pathways

Benzomalvin B is a benzodiazepine, a class of compounds derived from phenylalanine and anthranilic acid . The core benzodiazepine structure of Benzomalvin B is formed biosynthetically by the condensation of two molecules of anthranilic acid and phenylalanine . The biosynthesis of Benzomalvin B is carried out by a three-gene nonribosomal peptide synthetase cluster .

Result of Action

The molecular and cellular effects of Benzomalvin B’s action are primarily related to its inhibitory activity against substance P at the NK1 receptor . By blocking the action of substance P, Benzomalvin B may help to reduce pain signals in the central nervous system.

Action Environment

Benzomalvin B is derived from the marine fungus Aspergillus sp., which is isolated from the soft coral Sinularia sp., collected from the South China Sea . The stability of the double bond of E-benzomalvin B under different light conditions was investigated, and it was found that it transforms to Z-benzomalvin B with UV 365 nm irradiation . This suggests that environmental factors such as light conditions can influence the stability and potentially the efficacy of Benzomalvin B.

Safety and Hazards

将来の方向性

Future research should focus on the identification of the target molecules and pathways affected by Benzomalvin B and the development of more efficient synthesis methods. Further elucidation of the details of Benzomalvin B biosynthesis, including analysis of the enzyme mechanism for transannulation and determination of the enzymes involved in the formation of the additional Benzomalvin family members, is also suggested .

生化学分析

Biochemical Properties

Benzomalvin B interacts with various enzymes, proteins, and other biomolecules. It is involved in a range of biochemical reactions, particularly those involving benzodiazepines .

Cellular Effects

It is known that benzodiazepines can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Benzomalvin B involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Benzomalvin B can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Benzomalvin B vary with different dosages in animal models .

Metabolic Pathways

Benzomalvin B is involved in various metabolic pathways, interacting with enzymes or cofactors . It may also have effects on metabolic flux or metabolite levels .

Transport and Distribution

It could interact with transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

特性

IUPAC Name |

(7E)-7-benzylidene-6-methylquinazolino[3,2-a][1,4]benzodiazepine-5,13-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17N3O2/c1-26-21(15-16-9-3-2-4-10-16)22-25-19-13-7-5-11-17(19)24(29)27(22)20-14-8-6-12-18(20)23(26)28/h2-15H,1H3/b21-15+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXDZMNFJQNZXKW-RCCKNPSSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC2=CC=CC=C2)C3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1/C(=C/C2=CC=CC=C2)/C3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

157047-97-7 | |

| Record name | Benzomalvin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157047977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is known about the biological activity of Benzomalvin B?

A1: Benzomalvin B, along with its structural analogs Benzomalvin A and C, was originally isolated from the culture broth of a Penicillium species fungus []. These compounds were investigated for their potential to act as neurokinin receptor antagonists. While Benzomalvin A showed inhibitory activity against Substance P at the guinea pig, rat, and human neurokinin NK1 receptors [], Benzomalvin B exhibited only weak activity []. This suggests that structural differences between the Benzomalvin analogs significantly influence their interaction with the neurokinin receptor and subsequent downstream effects.

Q2: Has the absolute configuration of Benzomalvin B been determined?

A3: While the provided abstracts do not explicitly state the absolute configuration of Benzomalvin B, one abstract mentions the 1H NMR reassignment for Z/E-Benzomalvins B []. This suggests that the stereochemistry of the double bond within the Benzomalvin B structure has been investigated and defined.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

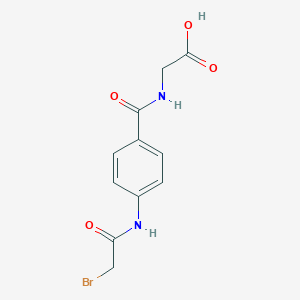

![(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B233212.png)

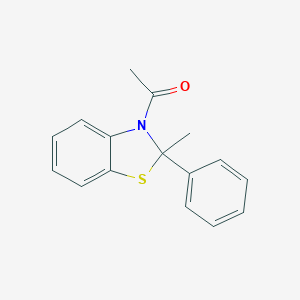

![(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6S)-5-Hydroxy-6-(hydroxymethyl)-2-[(4S,5'R,7S,8R,9S,13S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]-2,3-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B233225.png)

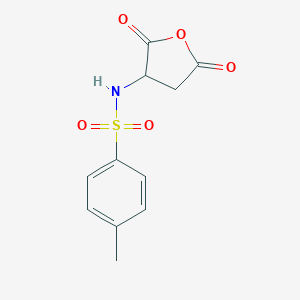

![11-Benzyl-4-butan-2-yl-7,21-dimethyl-18,25-di(propan-2-yl)-6,20-dioxa-13,27-dithia-3,10,17,24,29,30,31,32-octazapentacyclo[24.2.1.15,8.112,15.119,22]dotriaconta-1(28),5(32),12(31),14,19(30),26(29)-hexaene-2,9,16,23-tetrone](/img/structure/B233229.png)

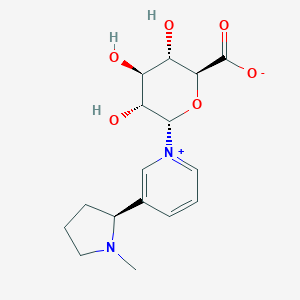

![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-2-[(10R,12S,14R)-12-hydroxy-17-[(2S,4S,5S)-4-hydroxy-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,6,10,14-pentamethyl-1,2,3,5,6,7,8,9,11,12,13,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]-6-(hydroxymethyl)-2-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B233259.png)

![[(2R,3S,4R,5R)-5-[5-[(E)-3-[(2-bromoacetyl)amino]prop-2-enyl]-2,4-dioxopyrimidin-1-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B233307.png)

![N-[(4-cyanophenyl)sulfonyl]-beta-alanine](/img/structure/B233334.png)

![7-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-1,3-dimethyl-2,4(1H,3H)-pteridinedione](/img/structure/B233340.png)